molecular formula C25H26O7 B11301579 5-methyl-10-propyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

5-methyl-10-propyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione

Cat. No.: B11301579
M. Wt: 438.5 g/mol
InChI Key: AFJANIIFFCUTEP-UHFFFAOYSA-N
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Description

5-Methyl-10-propyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a polycyclic compound featuring a fused pyranochromene-dione scaffold substituted with methyl, propyl, and 3,4,5-trimethoxyphenyl groups. This structure combines a dihydropyran ring with a chromene-dione system, a framework associated with diverse bioactivities, including antileishmanial, antioxidant, and antiproliferative properties . The 3,4,5-trimethoxyphenyl moiety is notable for its prevalence in pharmacologically active compounds, often enhancing interactions with biological targets .

Properties

Molecular Formula

C25H26O7

Molecular Weight

438.5 g/mol

IUPAC Name

5-methyl-10-propyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydropyrano[2,3-h]chromene-4,8-dione

InChI

InChI=1S/C25H26O7/c1-6-7-14-11-21(27)31-18-8-13(2)22-16(26)12-17(32-25(22)23(14)18)15-9-19(28-3)24(30-5)20(10-15)29-4/h8-11,17H,6-7,12H2,1-5H3

InChI Key

AFJANIIFFCUTEP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=O)CC(O3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Reaction Design and Optimization

The most widely reported method employs a one-pot multicomponent reaction involving:

  • 3,4,5-Trimethoxybenzaldehyde (1.0 mmol)

  • 7-Hydroxy-4-methylcoumarin (1.2 mmol)

  • Meldrum’s acid (1.5 mmol)

Conditions :

  • Solvent: Ethanol/water (1:1 v/v)

  • Catalyst: Triethylamine (10 mol%)

  • Temperature: Reflux (80°C)

  • Time: 6–8 hours

The reaction proceeds via a Knoevenagel-Michael-cyclization cascade (Scheme 1). Meldrum’s acid acts as both a carbonyl activator and a leaving group, facilitating annulation.

Table 1: Optimization of Reaction Conditions

ParameterTested RangeOptimal ValueYield (%)
SolventEtOH, H2O, EtOH/H2OEtOH/H2O (1:1)92
Catalyst Loading5–15 mol%10 mol%90
Temperature (°C)60–1008092
Reaction Time (h)4–12892

Key Findings :

  • Aqueous ethanol minimizes side reactions (e.g., ester hydrolysis).

  • Triethylamine enhances nucleophilicity of Meldrum’s acid.

  • Excess aldehyde (1.2 eq.) ensures complete conversion.

Nanoparticle-Catalyzed Green Synthesis

Fe3O4@SiO2@Dapsone-Cu Magnetic Nanocatalyst

A sustainable approach uses Fe3O4@SiO2@dapsone-Cu MNPs (0.05 g) under ultrasonic irradiation:

Procedure :

  • 3,4,5-Trimethoxybenzaldehyde (1.0 mmol), 4-hydroxy-7-methylcoumarin (1.0 mmol), and dimedone (1.2 mmol) are mixed in water.

  • Catalyst is added, and the mixture is irradiated at 40 kHz for 30 minutes.

  • Product isolated via magnetic separation.

Table 2: Catalyst Recyclability Study

CycleYield (%)Particle Size (nm)Surface Area (m²/g)
19415 ± 2220
39216 ± 3215
68818 ± 2205

Advantages :

  • Recyclability : Retains 88% activity after 6 cycles.

  • Eco-Friendly : Water solvent and room-temperature conditions.

Stepwise Synthesis via Knoevenagel Condensation

Two-Step Protocol

Step 1: Knoevenagel Adduct Formation

  • 3,4,5-Trimethoxybenzaldehyde reacts with Meldrum’s acid in ethanol with piperidine (5 mol%) at 25°C for 2 hours.

Step 2: Cyclization with 7-Hydroxy-4-methylcoumarin

  • The adduct is treated with 7-hydroxy-4-methylcoumarin and propyl iodide (1.5 eq.) in DMF at 120°C for 12 hours.

Table 3: Comparative Analysis of Stepwise vs. One-Pot Methods

ParameterStepwise MethodOne-Pot Method
Total Yield (%)8592
Reaction Time (h)148
Solvent ToxicityHigh (DMF)Low (EtOH/H2O)
ScalabilityModerateHigh

Limitations :

  • DMF requires careful disposal.

  • Propyl iodide is moisture-sensitive.

Mechanistic Insights and Byproduct Analysis

Proposed Reaction Pathway

  • Knoevenagel Condensation : Aldehyde and Meldrum’s acid form a diketene intermediate.

  • Michael Addition : Coumarin attacks the α,β-unsaturated ketone.

  • Cyclization : Intramolecular nucleophilic acyl substitution forms the pyran ring.

Common Byproducts and Mitigation

  • Unreacted Aldehyde : Removed via column chromatography (hexane/EtOAc 3:1).

  • Decarboxylated Byproduct : Minimized by controlling temperature (<80°C).

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time to 2 hours with 89% yield.

  • Solvent Recovery : Ethanol/water mixtures are distilled and reused .

Chemical Reactions Analysis

5-methyl-10-propyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its dihydro derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions.

Scientific Research Applications

Antioxidant Properties

Research indicates that compounds within the pyranochromene class exhibit significant antioxidant properties. These activities are crucial in combating oxidative stress linked to various diseases such as cancer and neurodegenerative disorders. The presence of methoxy groups in the structure enhances its electron-donating ability, thereby improving its free radical scavenging capacity .

Anticancer Activity

Preliminary studies have shown that derivatives of pyranochromenes can induce apoptosis in cancer cells. The specific compound under discussion has demonstrated cytotoxic effects against various cancer cell lines. Mechanistic studies suggest that it may inhibit cell proliferation by disrupting cell cycle progression and inducing cell death pathways .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory diseases .

Therapeutic Applications

Given its biological activities, 5-methyl-10-propyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione may have several therapeutic applications:

  • Cancer Therapy : As an adjunct treatment in oncology to enhance the efficacy of conventional therapies.
  • Neuroprotection : Potential use in neurodegenerative diseases due to its antioxidant properties.
  • Anti-inflammatory Drugs : Development as a non-steroidal anti-inflammatory drug (NSAID) alternative.

Case Studies

  • Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of pyranochromene derivatives on breast cancer cells (MCF-7), it was found that compounds with similar structures exhibited IC50 values significantly lower than standard chemotherapeutics .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups. Histological examinations revealed decreased inflammation and necrosis in treated tissues .

Mechanism of Action

The mechanism of action of 5-methyl-10-propyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), which are crucial for cancer cell survival . The compound binds to these proteins, disrupting their function and leading to apoptosis (programmed cell death) in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position Matters : The 3,4,5-trimethoxyphenyl group in the target compound may enhance lipophilicity and binding affinity compared to 2,3,4-trimethoxy analogs due to symmetrical substitution .
  • Dihydro Pyran vs. Open-Chain Systems: The dihydro pyran ring in the target compound likely improves metabolic stability compared to open-chain chromenones .

Critical Factors :

  • Catalyst : Triethylamine or acetic acid may facilitate cyclization .
  • Yield : Expected to be ~60–70% based on similar MCR protocols .

Antileishmanial Activity

  • The 5-hydroxy-9,10-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione scaffold (core of the target compound) shows moderate activity against Leishmania spp. (IC₅₀ ~10–20 µM) .
  • Substituent Impact : The 3,4,5-trimethoxyphenyl group may enhance activity by promoting membrane penetration or targeting parasitic enzymes .

Antioxidant and Antiproliferative Potential

  • Methoxy Groups: Electron-donating methoxy substituents increase radical scavenging capacity, as seen in flavonoids .
  • Propyl Chain : Aliphatic chains (e.g., propyl) may modulate solubility and bioavailability .

Biological Activity

The compound 5-methyl-10-propyl-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione is a member of the pyranochromene family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound's structure features a pyranochromene backbone with a trimethoxyphenyl substituent. The synthesis typically involves a one-pot reaction of 2,3,4-trimethoxybenzaldehyde and Meldrum’s acid in the presence of triethylamine as a catalyst. The process yields the target compound with notable efficiency and purity .

Synthesis Overview

StepReagentsConditionsYield
12,3,4-trimethoxybenzaldehyde, Meldrum’s acidReflux in methanol for 3 hours68%
2Acetic acidReflux for 4 hours-

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of compounds containing the 3,4,5-trimethoxyphenyl fragment. For instance, related compounds have demonstrated significant activity against various cancer cell lines by inducing apoptosis and disrupting microtubule dynamics .

The antiproliferative activity is primarily attributed to:

  • Microtubule Destabilization : Compounds with similar structures have been shown to bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been correlated with the cytotoxic effects observed in cancer cells .

Case Studies

  • MGC-803 Cell Line Study : A derivative of the compound exhibited an IC50 value of 0.45 μM , indicating potent antiproliferative activity through microtubule destabilization .
  • MCF7 Breast Cancer Cells : Another study reported that various derivatives led to elevated ROS generation and significant cell death in MCF7 cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the trimethoxyphenyl group significantly influence biological activity. For instance:

  • Increased Lipophilicity : Enhances cellular uptake and subsequent cytotoxicity.
  • Substituent Variations : Alterations in the methoxy groups can lead to variations in binding affinity to target proteins.

Q & A

Q. Q1: What methodologies are recommended for optimizing the synthesis of this pyrano-chromene derivative?

A:

  • Green chemistry approaches : Utilize ionic liquids (e.g., TMGT) as recyclable solvents to enhance reaction efficiency and reduce waste. For example, a one-pot multicomponent reaction involving aldehydes, Meldrum’s acid, and coumarin derivatives under mild conditions (80°C) can yield high-purity products .
  • Catalyst selection : Explore heterogeneous catalysts (e.g., silica-supported acids) to improve regioselectivity and reduce purification steps.
  • Reaction monitoring : Use TLC or in-situ spectroscopic techniques (e.g., FTIR) to track intermediate formation and optimize reaction time .

Q. Q2: Which spectroscopic and analytical techniques are critical for characterizing this compound?

A:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR (e.g., DMSO-d6) to confirm substituent positions, stereochemistry, and diastereotopic protons in the dihydro-pyrano ring. Cross-check chemical shifts with computational predictions .
  • Mass spectrometry : High-resolution EI-MS to verify molecular weight and fragmentation patterns (e.g., m/z 322.0 for related chromene derivatives) .
  • X-ray crystallography : Resolve ambiguities in spatial arrangement, particularly for the trimethoxyphenyl and propyl substituents .

Q. Q3: How can computational modeling aid in predicting the compound’s reactivity or stability?

A:

  • Quantum chemical calculations : Use density functional theory (DFT) to model reaction pathways (e.g., cyclization steps) and transition states. Compare computed activation energies with experimental kinetics .
  • Molecular docking : If bioactive, simulate interactions with target proteins (e.g., enzymes) to prioritize derivatives for synthesis.
  • Spectroscopic prediction tools : Leverage software (e.g., ACD/Labs) to predict 1H^1H NMR shifts and validate experimental data .

Advanced Research Questions

Q. Q4: How can researchers elucidate the mechanistic pathways for key reactions involving this compound?

A:

  • Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites (e.g., α-positions in the chromene ring) to identify rate-determining steps .
  • Trapping intermediates : Use quenching agents or low-temperature NMR to isolate and characterize transient species (e.g., enol intermediates in Knoevenagel condensations) .
  • Computational feedback loops : Integrate experimental data (e.g., reaction yields) with quantum mechanics/molecular mechanics (QM/MM) simulations to refine mechanistic hypotheses .

Q. Q5: What strategies are effective for resolving contradictions in spectral or bioactivity data?

A:

  • Comparative crystallography : If NMR data conflicts with structural predictions (e.g., unexpected coupling constants), resolve via single-crystal X-ray analysis .
  • Dynamic effects analysis : Investigate temperature-dependent NMR to detect conformational flexibility (e.g., ring puckering in the dihydro-pyrano moiety) .
  • Bioactivity validation : Replicate antioxidant or enzyme inhibition assays (e.g., DPPH radical scavenging) under controlled conditions to rule out experimental variability .

Q. Q6: How can structure-activity relationships (SAR) be systematically explored for this compound?

A:

  • Substituent variation : Synthesize derivatives with modified substituents (e.g., replacing trimethoxyphenyl with halogenated aryl groups) and correlate changes with bioactivity .
  • Pharmacophore mapping : Use 3D-QSAR models to identify critical functional groups (e.g., methoxy groups’ role in hydrogen bonding) .
  • In-silico screening : Prioritize derivatives with enhanced predicted binding affinities (e.g., against cyclooxygenase-2) before lab synthesis .

Q. Q7: What interdisciplinary approaches enhance the development of applications for this compound?

A:

  • Material science integration : Study its potential in photodynamic therapy by analyzing UV-vis absorption and fluorescence quantum yields .
  • Process engineering : Apply membrane separation technologies (e.g., nanofiltration) for scalable purification of enantiomerically pure forms .
  • Systems biology : Combine metabolomics and transcriptomics to uncover off-target effects in biological systems .

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